molecular formula C12H8FN3O3S B12442841 MitoBloCK-10

MitoBloCK-10

Cat. No.: B12442841
M. Wt: 293.28 g/mol
InChI Key: QDYQZMWFIYLMNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthetic route for MitoBloCK-10 involves the reaction of 3-fluorobenzohydrazide with 5-nitrothiophene-2-carbaldehyde under specific conditions. The reaction typically occurs in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .

Chemical Reactions Analysis

MitoBloCK-10 undergoes several types of chemical reactions, including:

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction, nucleophiles like amines for substitution, and aldehydes or ketones for condensation reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

MitoBloCK-10 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study mitochondrial function and protein import pathways.

    Biology: Investigated for its role in disrupting mitochondrial functions and inducing apoptosis in cancer cells.

    Medicine: Explored as a potential therapeutic agent for treating bladder cancer and other diseases involving mitochondrial dysfunction.

    Industry: Utilized in the development of new drugs targeting mitochondrial pathways .

Mechanism of Action

MitoBloCK-10 exerts its effects by binding to a specific pocket in the TIMM44 protein, inhibiting its function. This disruption leads to mitochondrial depolarization, oxidative stress, and a reduction in ATP production. The compound induces apoptosis and cell cycle arrest in cancer cells by inhibiting the Akt-mammalian target of rapamycin (mTOR) pathway .

Properties

Molecular Formula

C12H8FN3O3S

Molecular Weight

293.28 g/mol

IUPAC Name

3-fluoro-N-[(5-nitrothiophen-2-yl)methylideneamino]benzamide

InChI

InChI=1S/C12H8FN3O3S/c13-9-3-1-2-8(6-9)12(17)15-14-7-10-4-5-11(20-10)16(18)19/h1-7H,(H,15,17)

InChI Key

QDYQZMWFIYLMNX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NN=CC2=CC=C(S2)[N+](=O)[O-]

Origin of Product

United States

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